![molecular formula C20H18O9 B1250521 1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone CAS No. 31297-82-2](/img/structure/B1250521.png)
1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone
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Overview
Description
1-hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone is a monosaccharide derivative that is alizarin substituted by a beta-D-glucopyranosyl residue at position 2 via a glycosidic linkage. It is a beta-D-glucoside, a monosaccharide derivative and a monohydroxyanthraquinone. It derives from an alizarin.
Scientific Research Applications
Cytotoxic Properties
Research has shown that anthraquinone glycosides, which include compounds structurally related to 1-Hydroxy-2-(beta-D-glucosyloxy)-9,10-anthraquinone, have significant cytotoxic properties. For instance, a fraction containing anthraquinones from Gladiolus segetum demonstrated 82% cytotoxicity against MRC-5 cell lines at a concentration of 1 mg/mL (Abdessemed et al., 2011).
Antioxidant Activity
Anthraquinone glycosides have also been found to exhibit antioxidant properties. For example, certain compounds isolated from Rumex pictus, including 1-hydroxy-3-methyl-9,10-anthraquinone-6-O-β-D-glucopyranoside-8-olate, displayed significant antioxidant activity against DPPH and ABTS+ (El-Kashak et al., 2017).
Photosemiconducting Properties
Organic compounds derived from 9,10-anthraquinone, such as 1-(2-methoxy benzyloxy)-8-hydroxy-9,10-anthraquinone, have attracted attention due to their optical and photosemiconducting properties. These compounds have potential applications in the field of electronics and materials science (Mahajan et al., 2002).
Antibacterial Activity
Some derivatives of 1,3,5,7-tetrahydroxy-9,10-anthraquinone, which are structurally related to this compound, have shown antibacterial activity against various pathogenic bacteria, highlighting their potential as antibacterial agents (Nurbayti et al., 2022).
Antitumor Effects
Research has also uncovered the antitumor effects of anthraquinone glycosides. Compounds such as 1-methyl-8-hydroxyl-9,10-anthraquinone-3-O-β-d-(6'-O-cinnamoyl)glucopyranoside have been isolated from natural sources and demonstrated antitumor properties (Zhang et al., 2010).
properties
CAS RN |
31297-82-2 |
---|---|
Molecular Formula |
C20H18O9 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O9/c21-7-12-17(25)18(26)19(27)20(29-12)28-11-6-5-10-13(16(11)24)15(23)9-4-2-1-3-8(9)14(10)22/h1-6,12,17-21,24-27H,7H2/t12-,17-,18+,19-,20-/m1/s1 |
InChI Key |
LPUCQUKLBVSNAF-UJXPUUNTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Other CAS RN |
31297-82-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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